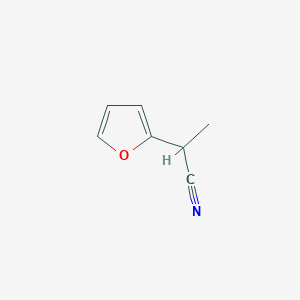

2-(Furan-2-yl)propanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

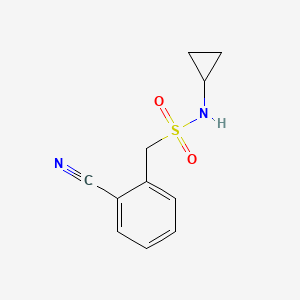

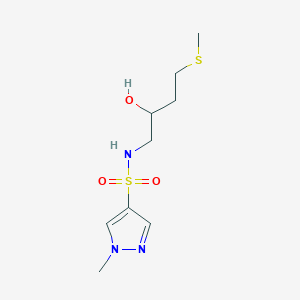

2-(Furan-2-yl)propanenitrile is an organic compound that contains a furan ring substituted with a propanenitrile group . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The propanenitrile group consists of a three-carbon chain with a nitrile functional group at the end.

Synthesis Analysis

The synthesis of this compound or similar compounds often involves the use of furfural or furan derivatives as starting materials . Furfural can be obtained from renewable resources, making it an attractive starting material for green chemistry . Various synthetic strategies have been reported, including Vilsmeier reactions, cleavage reactions, and decarboxylation reactions .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H, 2H, and 13C-NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule . IR and Raman spectroscopy can provide information about the functional groups present .Chemical Reactions Analysis

This compound and similar compounds can undergo a variety of chemical reactions. For example, they can participate in Diels–Alder additions to electrophilic alkenes and alkynes . They can also undergo hydroxymethylation, hydrolysis, and oxidation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For example, its molecular weight can be calculated based on its molecular formula . Its solubility in different solvents can be determined experimentally .Scientific Research Applications

Reactivity and Chemical Synthesis

2-(Furan-2-yl)propanenitrile and its derivatives show interesting reactivity, particularly in the synthesis of various complex organic compounds. In one study, the chemistry of furans, specifically the synthesis of functionalized bis(furan-2-yl)methanes and 1,6-dihydropyridazines, was explored, showcasing the reactivity of 2,2-bis(furan-2-yl)propane with nitroso- and azoalkenes (Lopes et al., 2015). Another unexpected product from the direct reaction of furan and nitroacetylene was discovered, further demonstrating the versatility of furan compounds in chemical reactions (Gilardi et al., 2002).

Biocatalysis and Green Chemistry

There is a growing interest in the use of this compound derivatives in green chemistry. A notable example is the enantioselective reduction of E-2-cyano-3-(furan-2-yl) acrylamide by marine and terrestrial fungi, demonstrating an eco-friendly approach to synthesizing complex organic molecules (Jimenez et al., 2019).

Material Science and Polymer Chemistry

In the field of materials science, derivatives of this compound are utilized in the synthesis of novel compounds with potential applications in various industries. For instance, the synthesis of 2-furancarbinol complexes of silicon indicates potential applications in creating novel materials with specific properties (Singh et al., 2013).

DNA Research and Biochemistry

One of the remarkable uses of this compound derivatives is in the field of biochemistry, particularly in DNA research. A study on the synthesis of a furan-modified adenosine building block for DNA interstrand crosslinking highlights the compound's potential in understanding and manipulating DNA structures (Jawalekar et al., 2011).

Pharmaceutical and Medicinal Chemistry

In pharmaceutical and medicinal chemistry, the synthesis of new compounds derived from this compound has potential applications in drug development and therapeutic agents. An example is the synthesis of geminally activated 4-(Furan-2-yl)- and 4-(Thiophen-2-yl)-1-nitrobuta-1,3-dienes, which might have applications in medicinal chemistry (Baichurin et al., 2019).

Future Directions

The future directions for the study of 2-(Furan-2-yl)propanenitrile and similar compounds could involve further exploration of their synthesis, reactions, and applications. For example, they could be used as starting materials for the synthesis of a wide range of compounds . They could also be studied for their potential applications in pharmaceuticals, dyes, or polymeric materials .

Mechanism of Action

Target of Action

Furan derivatives, a group to which 2-(furan-2-yl)propanenitrile belongs, have been noted for their broad range of biological and pharmacological characteristics .

Mode of Action

Furan derivatives have been reported to exhibit a wide range of advantageous biological and pharmacological characteristics, suggesting that they may interact with multiple targets .

Biochemical Pathways

Furan derivatives have been associated with a variety of biological activities, suggesting that they may influence multiple biochemical pathways .

Result of Action

Furan derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

It’s worth noting that environmental conditions can significantly impact the effectiveness of many compounds, including those in the furan derivative family .

Biochemical Analysis

Cellular Effects

Furan derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Furan derivatives have been known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of 2-(Furan-2-yl)propanenitrile in animal models. Future studies could investigate the effects of different dosages, including any threshold effects, toxic or adverse effects at high doses .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name |

2-(furan-2-yl)propanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c1-6(5-8)7-3-2-4-9-7/h2-4,6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHAHKPCUHSTCDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1=CC=CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,4-Dichlorophenyl)-3-[(5-iodo-2-pyridinyl)amino]-2-propen-1-one](/img/structure/B2680747.png)

![[5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2680753.png)

![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B2680755.png)

![3-(3-Ethoxypropyl)-1-[(4-methoxyphenyl)methyl]thiourea](/img/structure/B2680758.png)

![2-[6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2680760.png)

![3-[(3-chlorobenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2680769.png)